lithium 1,2,4-thiadiazole-3-carboxylate
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Overview
Description
Lithium 1,2,4-thiadiazole-3-carboxylate is a chemical compound with the molecular formula C3HLiN2O2S. It is a lithium salt of 1,2,4-thiadiazole-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1,2,4-thiadiazole-3-carboxylate typically involves the reaction of 1,2,4-thiadiazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium 1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
Lithium 1,2,4-thiadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium 1,2,4-thiadiazole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar thiadiazole ring structure and have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Thiazole derivatives: Thiazole compounds also contain a sulfur and nitrogen heterocycle and are known for their biological activities.
Uniqueness
Lithium 1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical and biological properties. The lithium ion can enhance the compound’s solubility and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
2703780-23-6 |
---|---|
Molecular Formula |
C3HLiN2O2S |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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